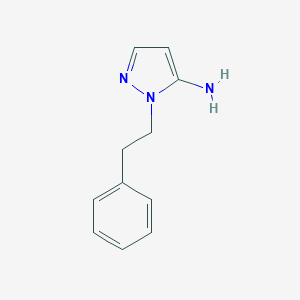

1-(2-phenylethyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-phenylethyl)-1H-pyrazol-5-amine” is a derivative of phenethylamine, a class of compounds that includes various neurotransmitters, drugs, and plant metabolites . Phenethylamines typically have a phenethylamine backbone, which consists of a phenyl ring bound to an amino (NH2) group through a two-carbon chain .

Synthesis Analysis

While specific synthesis methods for “1-(2-phenylethyl)-1H-pyrazol-5-amine” are not available, the synthesis of similar phenethylamine derivatives often involves reactions like alkylation, acylation, reduction, or condensation . The exact method would depend on the specific functional groups present in the target molecule .Molecular Structure Analysis

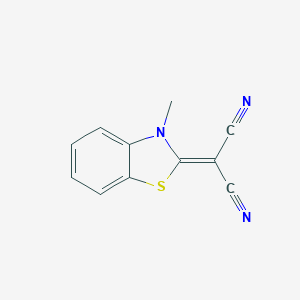

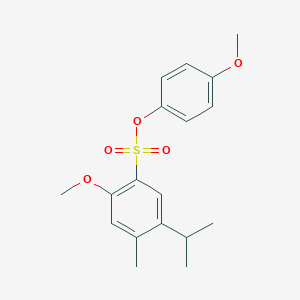

The molecular structure of “1-(2-phenylethyl)-1H-pyrazol-5-amine” would likely include a phenyl ring (a six-membered aromatic ring of carbon atoms) attached to an ethyl chain (a two-carbon chain), which is then attached to a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) with an amine group .Chemical Reactions Analysis

The chemical reactions involving “1-(2-phenylethyl)-1H-pyrazol-5-amine” would depend on the specific functional groups present in the molecule. Phenethylamines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-phenylethyl)-1H-pyrazol-5-amine” would depend on its specific molecular structure. Factors that could influence these properties include the molecule’s size, shape, functional groups, and degree of conjugation .Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

The synthesis and application of pyrazole and pyrazoline derivatives demonstrate significant interest due to their reactivity and utility as building blocks in creating a wide array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives have been identified for their valuable applications in heterocyclic and dyes synthesis, owing to their unique reactivity that allows mild reaction conditions for generating versatile cynomethylene dyes from various precursors, including amines and phenols (Gomaa & Ali, 2020). This highlights the potential utility of structurally related compounds like "1-(2-phenylethyl)-1H-pyrazol-5-amine" in similar synthetic pathways.

Pharmacological Applications

Pyrazole and pyrazoline scaffolds are prominent in medicinal chemistry due to their pharmacophore properties, playing crucial roles in the development of biologically active compounds. They exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties (Dar & Shamsuzzaman, 2015). The structural versatility of these compounds enables the synthesis of a variety of therapeutic agents, suggesting the potential of "1-(2-phenylethyl)-1H-pyrazol-5-amine" as a precursor or intermediate in developing new pharmacological agents.

Biological Activity and Drug Development

Recent studies have also explored the development of pyrazoline derivatives as anticancer agents, emphasizing the significance of the pyrazoline moiety in pharmaceutical research (Ray et al., 2022). The continuous exploration of pyrazolines in drug discovery indicates the ongoing interest in leveraging their chemical properties for therapeutic purposes. Similarly, "1-(2-phenylethyl)-1H-pyrazol-5-amine" could serve as a key molecule in the synthesis of new compounds with potential biological activities.

Mechanism of Action

Target of Action

It is known that phenethylamine structures often interact with various receptors in the body .

Mode of Action

Similar compounds, such as fentanyl analogs, are known to interact with opioid receptors in the body . They generally involve reactions like hydrolysis, hydroxylation, N - and O -dealkylation, and O -methylation .

Biochemical Pathways

It is known that phenethylamine structures can be involved in various metabolic pathways . For instance, fentanyl analogs, which are structurally similar, are known to undergo phase II metabolic reactions, including glucuronide or sulfate conjugate formation .

Pharmacokinetics

Similar compounds, such as fentanyl analogs, are known to have high potency and presumed high lipophilicity, large volume of distribution, and potential active metabolites .

Result of Action

Similar compounds, such as fentanyl analogs, are known to have a high potential for producing addiction and severe adverse effects, including coma and death .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, the physiological state of the individual, and environmental conditions .

Safety and Hazards

Future Directions

The future directions for research on “1-(2-phenylethyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, biological activity, and potential applications. Phenethylamines are a rich area of study in medicinal chemistry, with potential applications in areas such as neuroscience, psychiatry, and pain management .

properties

IUPAC Name |

2-(2-phenylethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHPWARVBNKCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenylethyl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)